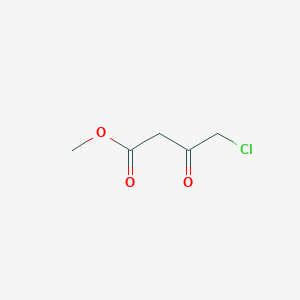

Methyl 4-chloroacetoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLMYYLFSNEOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067719 | |

| Record name | Methyl 4-chloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32807-28-6 | |

| Record name | Methyl 4-chloroacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32807-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloroacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032807286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-chloro-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-chloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-3-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-CHLOROACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVC6V863Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Methyl 4-chloroacetoacetate (CAS 32807-28-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-chloroacetoacetate, a key chemical intermediate in the pharmaceutical and chemical industries. This document outlines its physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and application in drug development.

Chemical Identity and Properties

This compound, also known as methyl 4-chloro-3-oxobutanoate, is a reactive organic compound widely utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature, containing both a keto group and a reactive chlorine atom, makes it a versatile reagent in organic chemistry.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 32807-28-6[1] |

| IUPAC Name | methyl 4-chloro-3-oxobutanoate |

| Molecular Formula | C₅H₇ClO₃[1] |

| Molecular Weight | 150.56 g/mol [1][2] |

| Synonyms | Methyl 4-chloro-3-oxobutyrate, Methyl γ-chloroacetoacetate, 4-Chloroacetoacetic acid methyl ester[2][3] |

| InChI Key | HFLMYYLFSNEOOT-UHFFFAOYSA-N[2] |

| Canonical SMILES | COC(=O)CC(=O)CCl[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Physical State | Liquid | [2] |

| Appearance | Clear light yellow to light orange | [4] |

| Melting Point | 14 - 16 °C | [5][6] |

| Boiling Point | 212 - 213 °C (at 760 mmHg) | [5] |

| 85 °C (at 4 mmHg) | [7] | |

| Density | 1.305 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.456 - 1.458 | [4][5] |

| Water Solubility | 71 g/L at 20 °C | [5] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and characterization of this compound. Standard spectral data are available through public databases.

-

¹H NMR & ¹³C NMR: Proton and Carbon Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its molecular structure. Data can be accessed through resources like PubChem and SpectraBase.[2][3]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, notably the carbonyl (C=O) stretches of the ester and ketone. FTIR spectra are available on PubChem.[2]

-

Mass Spectrometry (MS): Mass spectral data, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), confirms the molecular weight and fragmentation pattern of the compound. This data is also available in the NIST WebBook and PubChem.[2]

Applications in Synthesis

This compound is a valuable intermediate, primarily in the pharmaceutical industry. Its most notable application is in the synthesis of antiviral drugs.

-

Pharmaceutical Intermediates: It is a critical starting material for the synthesis of key intermediates for HIV integrase inhibitors, such as Dolutegravir (B560016).[8] The compound's reactive sites allow for the construction of the complex heterocyclic core structures required for these therapeutic agents.

-

General Organic Synthesis: The α-chloro ketone moiety is a versatile functional group that can participate in various reactions, including nucleophilic substitutions and the formation of heterocyclic compounds like thiazoles and dihydrofurans.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a pharmaceutical intermediate.

Protocol 1: Synthesis of this compound

This protocol is based on an industrial method involving the chlorination of diketene (B1670635) followed by esterification.[9]

Materials:

-

Dichloroethane (Solvent)

-

Diketene

-

Chlorine gas

Procedure:

-

Chlorination:

-

Charge a chlorination kettle with a first portion of dichloroethane (e.g., 1500 kg) and cool the solvent to between -5°C and -10°C.

-

In a separate vessel, prepare a mixed solution of a second portion of dichloroethane (e.g., 750 kg) and diketene (e.g., 320 kg).

-

Add the diketene solution to the cooled chlorination kettle and continue cooling the mixture to -20°C.

-

Introduce chlorine gas (e.g., 272 kg) into the reaction mixture. The introduction should be segmented with a variable flow rate to control the reaction exotherm and minimize by-product formation. Maintain the reaction temperature at approximately -18°C to -20°C throughout the addition.

-

-

Esterification:

-

Once the chlorination is complete, slowly add methanol dropwise to the reaction kettle.

-

After the addition of methanol is complete, stir the mixture to ensure homogeneity and allow the esterification reaction to proceed.

-

-

Work-up and Purification:

-

Following the esterification, the reaction liquid is subjected to desolventizing to remove the dichloroethane.

-

The crude product is then purified by rectification (distillation under reduced pressure) to yield the final, high-purity this compound.

-

Protocol 2: Synthesis of Methyl 4-methoxyacetoacetate (A Dolutegravir Intermediate)

This protocol describes the conversion of this compound to a key intermediate used in the synthesis of Dolutegravir.[3]

Materials:

-

Tetrahydrofuran (B95107) (THF)

-

1-ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) (Ionic Liquid)

-

Sodium methoxide (B1231860) (NaOCH₃)

-

This compound (MCAA)

-

Nitrogen gas

-

Acid solution (for neutralization)

Procedure:

-

Reaction Setup:

-

Pour tetrahydrofuran (e.g., 150 g) and 1-ethyl-3-methylimidazolium dicyanamide ionic liquid (e.g., 150 g) into a three-neck flask.

-

Add sodium methoxide (e.g., 85.6 g) to the flask.

-

-

Nucleophilic Substitution:

-

While maintaining a nitrogen atmosphere, slowly add this compound (e.g., 104 g) dropwise into the flask over a period of 5 minutes.

-

Maintain the reaction temperature at 50°C using a water bath.

-

-

Neutralization and Work-up:

-

After the reaction is complete, stir the resulting mixture.

-

Add an acid solution to adjust the pH of the mixture to between 4.5 and 8.0, neutralizing the excess base.

-

Extract the target product, methyl 4-methoxyacetoacetate, from the reaction mixture.

-

Concentrate the extract using a rotary evaporator to isolate the final product.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification

| Category | Classification | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 3 | GHS06 (Skull and Crossbones) | Danger |

| Skin Corrosion/Irritation | Causes severe skin burns | GHS05 (Corrosion) | Danger |

| Eye Damage/Irritation | Causes serious eye damage | GHS05 (Corrosion) | Danger |

Data sourced from multiple safety data sheets.[7]

Precautionary Statements and Handling

-

Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Response:

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store locked up. Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scilit.com [scilit.com]

- 3. CN114213249A - Synthesis method of dolutegravir intermediate - Google Patents [patents.google.com]

- 4. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 7. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for synthesizing this compound or ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 9. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-chloro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-oxobutanoate is a reactive β-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group, along with a reactive chlorine atom at the α-position to the ketone, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 4-chloro-3-oxobutanoate, including its structural and physical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a discussion of its applications in the synthesis of heterocyclic compounds of pharmaceutical and agrochemical interest.

Chemical Identity and Physicochemical Properties

Methyl 4-chloro-3-oxobutanoate, also known as methyl γ-chloroacetoacetate, is a colorless to pale yellow liquid. Its fundamental properties are summarized in the tables below.

Table 1: General and Structural Properties

| Property | Value | Source |

| IUPAC Name | methyl 4-chloro-3-oxobutanoate | [1] |

| Synonyms | Methyl γ-chloroacetoacetate, 4-Chloro-3-oxobutanoic acid methyl ester, Methyl (chloroacetyl)acetate | [2] |

| CAS Number | 32807-28-6 | [2] |

| Molecular Formula | C₅H₇ClO₃ | [1] |

| Molecular Weight | 150.56 g/mol | [1] |

| SMILES | COC(=O)CC(=O)CCl | [1] |

| InChI | InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Melting Point | Not available | |

| Boiling Point | 85 °C at 4 mmHg | |

| Density | 1.305 g/mL at 25 °C | |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. | |

| Refractive Index (n²⁰/D) | 1.456 | |

| Flash Point | 102 °C (closed cup) | |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. |

Spectral Data

The structural elucidation of Methyl 4-chloro-3-oxobutanoate is supported by various spectroscopic techniques.

Table 3: Spectral Data Summary

| Technique | Key Peaks/Signals | Source |

| ¹H NMR | Data not explicitly found in searches. | |

| ¹³C NMR | Data not explicitly found in searches. | |

| Infrared (IR) | Data not explicitly found in searches. | |

| Mass Spectrometry (MS) | Data not explicitly found in searches. |

Note: While specific peak assignments were not located, the presence of characteristic signals for the methyl ester, methylene (B1212753), and carbonyl groups, as well as the influence of the chlorine atom, would be expected in the respective spectra.

Reactivity and Synthetic Applications

As an α-halo-β-keto ester, Methyl 4-chloro-3-oxobutanoate exhibits a rich and versatile reactivity profile, making it a valuable intermediate in organic synthesis. The presence of the electron-withdrawing carbonyl groups increases the electrophilicity of the α-carbon bearing the chlorine atom, making it susceptible to nucleophilic substitution.[3]

General Reactivity of α-Halo-β-Keto Esters

The reactivity of α-halo-β-keto esters is dominated by the interplay between the carbonyl groups and the halogen atom. Key reactions include:

-

Nucleophilic Substitution: The α-halogen is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position.[3]

-

Enolate Formation: The protons on the methylene group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

-

Cyclization Reactions: The bifunctional nature of these molecules makes them excellent precursors for the synthesis of various heterocyclic compounds.[4]

Hantzsch Pyridine (B92270) Synthesis

Methyl 4-chloro-3-oxobutanoate can serve as a key component in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.

Biginelli Reaction

Similarly, Methyl 4-chloro-3-oxobutanoate can be utilized in the Biginelli reaction, another important multi-component reaction for the synthesis of dihydropyrimidinones, which are of significant interest in medicinal chemistry.

Experimental Protocols

Detailed experimental procedures for the synthesis, purification, and analysis of Methyl 4-chloro-3-oxobutanoate are crucial for its effective utilization in research and development.

Synthesis

A common method for the synthesis of Methyl 4-chloro-3-oxobutanoate involves the chlorination of methyl acetoacetate (B1235776).

Protocol: Chlorination of Methyl Acetoacetate

-

Materials: Methyl acetoacetate, sulfuryl chloride (SO₂Cl₂), dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acetoacetate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled solution while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purification

The crude Methyl 4-chloro-3-oxobutanoate is typically purified by vacuum distillation.

Protocol: Vacuum Distillation

-

Apparatus: A standard vacuum distillation setup.

-

Procedure:

-

Transfer the crude product to a distillation flask.

-

Assemble the vacuum distillation apparatus and ensure all joints are properly sealed.

-

Gradually apply vacuum and slowly heat the distillation flask using a heating mantle.

-

Collect the fraction distilling at the appropriate temperature and pressure (e.g., 85 °C at 4 mmHg).

-

The purified product should be a clear, colorless to pale yellow liquid.

-

Analytical Methods

The purity and identity of Methyl 4-chloro-3-oxobutanoate can be confirmed using standard analytical techniques.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Analysis: The retention time and the mass spectrum (molecular ion and fragmentation pattern) can be used to identify and assess the purity of the compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: Expect signals corresponding to the methyl ester protons, the methylene protons, and potentially a signal for the proton on the carbon bearing the chlorine, although its chemical shift will be influenced by the adjacent carbonyl group.

-

¹³C NMR: Expect signals for the carbonyl carbons of the ester and ketone, the methoxy (B1213986) carbon, the methylene carbon, and the carbon bearing the chlorine atom.

Biological Activity

While Methyl 4-chloro-3-oxobutanoate is primarily utilized as a synthetic intermediate, the class of α-halo-β-keto esters has been investigated for potential biological activities. Some β-keto esters have shown antimicrobial and quorum-sensing inhibition properties.[5][6] However, specific data on the intrinsic biological activity of Methyl 4-chloro-3-oxobutanoate is not widely available in the current literature. Its primary role in drug development is as a versatile scaffold for the construction of more complex, biologically active molecules.

Safety and Handling

Methyl 4-chloro-3-oxobutanoate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Methyl 4-chloro-3-oxobutanoate is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an important tool for researchers and scientists in the development of new pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its key characteristics and methodologies for its synthesis and analysis, serving as a valuable resource for professionals in the field. Further research into the direct biological activities of this compound could open up new avenues for its application.

References

- 1. Methyl 4-chloroacetoacetate | C5H7ClO3 | CID 36240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Data of Methyl γ-Chloroacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl γ-chloroacetoacetate, also known as methyl 4-chloro-3-oxobutanoate, is a versatile intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its chemical structure, possessing a reactive methylene (B1212753) group, a ketone, an ester, and a chlorinated carbon, makes it a valuable building block. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl γ-chloroacetoacetate.

Spectral Data Summary

The following sections present the key spectral data for methyl γ-chloroacetoacetate (CAS No: 32807-28-6, Molecular Formula: C₅H₇ClO₃, Molecular Weight: 150.56 g/mol ).[1][2][3]

¹H NMR Data (Predicted)

Due to the lack of publicly available experimental spectra, the following ¹H NMR data is predicted based on the structure of the molecule. The spectrum is expected to show three distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.75 | Singlet | 3H | O-CH₃ |

| ~3.60 | Singlet | 2H | CO-CH₂ -CO |

| ~4.30 | Singlet | 2H | Cl-CH₂ -CO |

¹³C NMR Data (Predicted)

The predicted ¹³C NMR spectrum for methyl γ-chloroacetoacetate would display five signals corresponding to the five carbon atoms in unique chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| ~201 | C =O (Ketone) |

| ~167 | C =O (Ester) |

| ~52 | O-C H₃ |

| ~49 | CO-C H₂-CO |

| ~46 | Cl-C H₂ |

IR Spectral Data (Predicted)

The infrared spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (sp³) |

| ~1745 | Strong | C=O stretch (Ester) |

| ~1720 | Strong | C=O stretch (Ketone) |

| ~1200 | Strong | C-O stretch (Ester) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry Data

The electron ionization mass spectrum of methyl γ-chloroacetoacetate is available from the NIST WebBook.[4][5] The spectrum is characterized by the molecular ion peak and several key fragment ions. The presence of chlorine is indicated by the isotopic pattern (M+2 peak) for chlorine-containing fragments.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 152 | ~5 | [M+2]⁺ (³⁷Cl isotope) |

| 150 | ~15 | [M]⁺ (³⁵Cl isotope) |

| 115 | ~100 | [M - Cl]⁺ |

| 87 | ~30 | [M - COOCH₃]⁺ |

| 77 | ~40 | [ClCH₂CO]⁺ |

| 59 | ~50 | [COOCH₃]⁺ |

| 43 | ~80 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of methyl γ-chloroacetoacetate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

-

The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

The instrument is tuned to the appropriate nucleus (¹H or ¹³C).

-

The sample is locked to the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

3. Data Acquisition (¹H NMR):

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Set to cover a range of 0-12 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds is used between pulses.

-

Number of Scans: 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

4. Data Acquisition (¹³C NMR):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg) is used.

-

Spectral Width: Set to cover a range of 0-220 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

5. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction and baseline correction are applied.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place a drop of methyl γ-chloroacetoacetate onto one IR-transparent salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

2. Instrument Setup:

-

The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

A background spectrum of the clean, empty salt plates is collected.

3. Data Acquisition:

-

The sample holder with the prepared salt plates is placed in the instrument's sample compartment.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

4. Data Processing:

-

The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

-

A dilute solution of methyl γ-chloroacetoacetate in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

2. Ionization (Electron Ionization - EI):

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

3. Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

4. Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectral Analysis Workflow

The logical flow of using these spectral techniques for the structural elucidation and characterization of methyl γ-chloroacetoacetate is illustrated below.

References

- 1. Methyl 4-chloro-3-oxo-butanoate - Safety Data Sheet [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. METHYL 4-CHLORO-3-OXOBUTANOATE | CAS 32807-28-6 [matrix-fine-chemicals.com]

- 4. Butanoic acid, 4-chloro-3-oxo-, methyl ester [webbook.nist.gov]

- 5. Butanoic acid, 4-chloro-3-oxo-, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Tautomerism of Methyl 4-chloroacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloroacetoacetate, a key building block in organic synthesis, exhibits keto-enol tautomerism, a fundamental chemical equilibrium that significantly influences its reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the tautomeric behavior of this compound, with a focus on the quantitative analysis of its keto and enol forms. Detailed experimental protocols for the characterization of this equilibrium using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented. Furthermore, this document explores the factors governing the tautomeric ratio, particularly the profound effect of solvent polarity. All quantitative data are summarized in structured tables for comparative analysis, and key concepts are illustrated with diagrams generated using the DOT language.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical concept in organic chemistry.[1] For β-ketoesters such as this compound, the most prevalent form of tautomerism is the keto-enol equilibrium. This process involves the migration of a proton and the concomitant shift of bonding electrons, resulting in the coexistence of a ketone (keto form) and an enol form.[2] The position of this equilibrium is highly sensitive to various factors, including the molecular structure, temperature, and, most notably, the surrounding solvent environment.[3][4] An understanding of the tautomeric landscape of this compound is paramount for controlling its reaction pathways and for the accurate interpretation of analytical data, which is of particular importance in the fields of medicinal chemistry and drug development where this compound often serves as a versatile precursor.

The Keto-Enol Equilibrium in this compound

The tautomeric equilibrium of this compound involves the interconversion between its keto and enol forms, as depicted below. The keto form is characterized by two carbonyl groups, while the enol form contains a carbon-carbon double bond and a hydroxyl group, which can form an intramolecular hydrogen bond. This intramolecular hydrogen bonding is a key factor in the stabilization of the enol tautomer.[5]

Caption: Keto-enol equilibrium of this compound.

Quantitative Analysis of Tautomeric Composition

The relative abundance of the keto and enol tautomers can be accurately determined using spectroscopic techniques, most notably ¹H NMR spectroscopy. The interconversion between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[6]

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, characteristic signals for both the keto and enol forms can be identified and integrated to determine their relative concentrations.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Tautomers of this compound.

| Proton | Keto Form (Typical δ) | Enol Form (Typical δ) |

| -CH₂- (adjacent to C=O) | ~3.7 | - |

| -CH₂Cl | ~4.3 | ~4.2 |

| =CH- | - | ~5.7 |

| -OCH₃ | ~3.8 | ~3.7 |

| -OH | - | ~12.5 (broad) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. For the closely related ethyl 4-chloroacetoacetate, a keto to enol ratio of approximately 5:1 has been observed, providing a useful reference point.[7]

Solvent Effects on the Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[8][9] Generally, polar solvents tend to stabilize the more polar keto form, while non-polar solvents favor the enol form, which is stabilized by intramolecular hydrogen bonding.[2]

Table 2: Expected Trend of Tautomeric Composition of this compound in Various Deuterated Solvents.

| Solvent | Polarity | Expected Predominant Tautomer | Expected % Enol (Approximate) |

| CCl₄ | Non-polar | Enol | High |

| CDCl₃ | Low polarity | Keto | Low to Moderate |

| Acetone-d₆ | Polar aprotic | Keto | Low |

| DMSO-d₆ | High polarity aprotic | Keto | Very Low |

| D₂O | Polar protic | Keto | Very Low |

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the general procedure for quantifying the keto-enol ratio of this compound in a given deuterated solvent.

Caption: Workflow for ¹H NMR analysis of tautomeric equilibrium.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Equilibration: Allow the sample to equilibrate at a constant temperature for a period of time (e.g., 30 minutes) before analysis to ensure the tautomeric equilibrium is reached.

-

NMR Data Acquisition:

-

Lock and shim the spectrometer on the deuterated solvent signal.

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A pulse angle of 90°.

-

A relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate integration.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Process the acquired FID (Free Induction Decay) with appropriate phasing and baseline correction.

-

Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the methylene (B1212753) protons adjacent to the carbonyl in the keto form (~3.7 ppm, 2H) and the vinylic proton in the enol form (~5.7 ppm, 1H).

-

Calculate the percentage of the enol form using the following equation:

% Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto CH₂) / 2))] * 100

-

Qualitative Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to qualitatively observe the presence of the enol tautomer, which has a conjugated π-system and thus absorbs at a longer wavelength than the non-conjugated keto form.

Caption: Relationship between tautomeric form and UV-Vis absorption.

Experimental Procedure:

-

Solution Preparation: Prepare dilute solutions of this compound in different solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: Compare the spectra obtained in the different solvents. An increase in the intensity of the absorption band at the longer wavelength in non-polar solvents is indicative of a higher concentration of the enol tautomer.

Conclusion

The tautomeric equilibrium of this compound is a dynamic and solvent-dependent phenomenon. This guide has provided a detailed framework for its investigation, emphasizing the utility of ¹H NMR spectroscopy for quantitative analysis. The provided experimental protocols and data tables serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling a more profound understanding and control of the chemical behavior of this important synthetic intermediate. A thorough characterization of the tautomeric composition of this compound under specific reaction conditions is essential for optimizing synthetic outcomes and ensuring the reproducibility of experimental results.

References

- 1. Proton NMR chemical shifts and coupling constants for brain metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. youtube.com [youtube.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. Ethyl 4-chloroacetoacetate(638-07-3) 1H NMR spectrum [chemicalbook.com]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. emerginginvestigators.org [emerginginvestigators.org]

Stability and Storage of Methyl 4-Chloroacetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloroacetoacetate (CAS No. 32807-28-6), a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, exhibits a reactive nature that necessitates a thorough understanding of its stability and appropriate storage conditions. This technical guide provides an in-depth overview of the stability profile of this compound, outlining the factors that influence its degradation, recommended storage and handling procedures, and potential degradation pathways. This information is critical for ensuring the integrity of the compound in research and development and for maintaining safety in the laboratory.

Chemical Stability and Incompatibilities

This compound is generally stable at room temperature when stored in a tightly sealed container. However, its stability is compromised by several factors, including exposure to heat, moisture, and incompatible materials. As an α-halo ketone and a β-keto ester, it possesses two reactive functional groups that contribute to its degradation profile.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate the decomposition of this compound. Some sources indicate that its ethyl analog, ethyl 4-chloroacetoacetate, is prone to decomposition during distillation even under reduced pressure, highlighting the thermal lability of this class of compounds.

-

Moisture: The presence of water can lead to hydrolysis of the ester functional group. One study on ethyl 4-chloroacetoacetate demonstrated its spontaneous chemical decomposition in an aqueous buffer solution.

-

Air: Some suppliers recommend storing the compound under an inert atmosphere, suggesting potential sensitivity to air or its components.

-

Incompatible Materials: this compound is incompatible with a range of substances that can catalyze its degradation. These include:

-

Acids and Bases: Both can promote the hydrolysis of the ester and other reactions.

-

Oxidizing Agents: Can lead to oxidative degradation of the molecule.

-

Reducing Agents: Can react with the ketone and chloro functional groups.

-

Recommended Storage and Handling

To maintain the quality and safety of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Freezer storage is also recommended by some suppliers. | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent potential degradation from exposure to air. |

| Container | Keep in a tightly closed container. | To prevent exposure to moisture and air. |

| Ventilation | Store in a well-ventilated area. | To safely dissipate any potential vapors. |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Avoid generating aerosols or mists.

Potential Degradation Pathways

The degradation of this compound can be anticipated based on the reactivity of its functional groups. The primary degradation pathways are likely to be hydrolysis and decarboxylation, which are common for β-keto esters.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the methyl ester can be hydrolyzed to form 4-chloroacetoacetic acid.

Decarboxylation: The resulting 4-chloroacetoacetic acid is a β-keto acid, which is known to be unstable and can readily undergo decarboxylation upon heating to yield 1-chloroacetone and carbon dioxide.

These degradation pathways are illustrated in the diagram below:

Caption: Proposed degradation pathway of this compound.

Hazardous decomposition products upon combustion include hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

Quantitative Stability Data

Spontaneous Decomposition of Ethyl 4-chloroacetoacetate in Aqueous Buffer:

| Initial Concentration | pH | Temperature | Observation |

| 44.1 mM - 73.5 mM | 8.5 (Tris/HCl buffer) | 30°C | Spontaneous chemical decomposition observed over time. |

This data suggests that this compound is likely to undergo hydrolysis in aqueous environments, with the rate being dependent on pH and temperature.

Experimental Protocols for Stability Analysis

A validated stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. While a specific method for the methyl ester is not published, a gas chromatography (GC) method for its ethyl analog can be adapted.

Proposed Gas Chromatography (GC) Method for Stability Testing:

This proposed method is based on a published protocol for ethyl 4-chloroacetoacetate and would require validation for this compound.

| Parameter | Condition |

| Instrument | Gas Chromatograph with a Flame Ionization Detector (FID) |

| Column | SE-54 (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Nitrogen |

| Temperatures | |

| - Inlet | 180°C |

| - Detector | 200°C |

| - Oven | Initial: 90°C, Ramp: 30°C/min to 160°C |

| Injection Volume | 1 µL |

| Quantitation | Area normalization or internal standard method |

Experimental Workflow for a Forced Degradation Study:

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a valuable but reactive chemical intermediate. A comprehensive understanding of its stability and proper storage conditions is paramount for its effective use in research and development. The information provided in this guide, including recommended storage conditions, potential degradation pathways, and analytical considerations, serves as a critical resource for scientists and professionals working with this compound. Adherence to these guidelines will help ensure the integrity of the material and promote a safe laboratory environment.

References

An In-Depth Technical Guide to the Reactivity of Methyl 4-chloroacetoacetate: A Tale of Two Reactive Centers

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-chloroacetoacetate, a versatile bifunctional molecule, presents a fascinating case study in chemical reactivity, offering two distinct sites for synthetic manipulation: the electrophilic α-chloro group and the nucleophilic active methylene (B1212753) group. This guide provides a comprehensive analysis of the reactivity at these two centers, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower its application in research and drug development.

The Dichotomous Reactivity of this compound

This compound (MCA) possesses two key reactive sites:

-

The α-Chloro Group: The carbon atom attached to the chlorine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom itself. This makes it a prime target for nucleophilic substitution reactions (SN2).

-

The Active Methylene Group: The methylene group situated between two carbonyl groups (a β-dicarbonyl system) exhibits significant acidity. Deprotonation by a base generates a resonance-stabilized enolate ion, which is a potent carbon nucleophile. This nucleophilic center can participate in a variety of carbon-carbon bond-forming reactions.

The selective reaction at either of these sites is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the electrophile employed.

Reactivity of the α-Chloro Group: Nucleophilic Substitution

The primary mode of reaction at the α-chloro position is nucleophilic substitution, where a nucleophile displaces the chloride ion. A prominent example is the reaction with alkoxides to form 4-alkoxyacetoacetates, which are valuable intermediates in pharmaceutical synthesis.

Synthesis of Methyl 4-methoxyacetoacetate

A well-documented reaction is the synthesis of methyl 4-methoxyacetoacetate via the reaction of this compound with sodium methoxide (B1231860).[1][2][3][4][5]

Reaction Scheme:

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| This compound | Sodium methoxide | Acetonitrile (B52724) | 68-70 | 25 min | 90.6 | [1] |

| This compound | Sodium methoxide | Acetonitrile | 70 | 25 min | 91.7 | [2][4] |

| This compound | Sodium methoxide (from NaH and Methanol) | Tetrahydrofuran | 20-25 | 4-15 h | - | [3][5] |

Experimental Protocol: Synthesis of Methyl 4-methoxyacetoacetate [1]

-

Materials:

-

Sodium methoxide (113.4 g, 2.1 mol)

-

Acetonitrile (150 ml)

-

This compound (150.5 g, 1 mol)

-

Distilled water (350 ml)

-

Acetic acid (9 g)

-

32% Hydrochloric acid

-

Magnesium sulfate

-

-

Procedure:

-

Suspend sodium methoxide in acetonitrile in a reaction vessel.

-

Add this compound over 5 minutes, maintaining the temperature at 68-70 °C by cooling.

-

Stir the mixture at 70 °C for an additional 25 minutes.

-

Pour the reaction mixture into a solution of distilled water and acetic acid.

-

Adjust the pH to 6-7 with 32% hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer three times with acetonitrile.

-

Combine the organic phases, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation (55-57 °C / 0.6 mbar) to yield methyl 4-methoxyacetoacetate.

-

Reaction Mechanism:

The reaction proceeds via a standard SN2 mechanism.

References

Theoretical studies on Methyl 4-chloroacetoacetate reaction mechanisms

An In-depth Technical Guide on the Theoretical Investigation of Methyl 4-chloroacetoacetate Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical framework for understanding the reaction mechanisms of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct theoretical studies on this specific molecule, this document leverages data from analogous compounds and established computational chemistry principles to propose and analyze potential reaction pathways. It serves as a robust starting point for researchers seeking to model and predict the reactivity of this compound.

Introduction to the Reactivity of this compound

This compound (MCPA) is a bifunctional molecule with two primary reactive sites: the electrophilic carbon of the chloromethyl group and the carbonyl carbon of the ketone. This structure allows for a variety of reactions, including nucleophilic substitutions, reductions, and reactions involving the enolate form. Understanding the underlying mechanisms of these reactions is crucial for optimizing synthetic routes and controlling product selectivity. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating these complex reaction pathways.

Proposed Reaction Mechanisms and Theoretical Insights

Based on the reactivity of similar chloro-substituted esters and ketones, several key reaction mechanisms can be proposed for MCPA.

Nucleophilic Substitution at the C4 Position

A common reaction pathway for MCPA is the nucleophilic substitution of the chlorine atom. This can proceed through a classic SN2 mechanism.

Caption: Proposed SN2 mechanism for nucleophilic substitution at the C4 position of this compound.

Theoretical studies on analogous reactions, such as the reaction of chloroacetic acid with thiourea, have been performed using MP2 and DFT methods to elucidate the preferred reaction pathways.[1] These studies can provide a methodological basis for investigating the SN2 reaction of MCPA with various nucleophiles.

Reduction of the Ketone Carbonyl Group

The asymmetric reduction of the β-keto group in MCPA and its ethyl ester analog is a critical step in the synthesis of chiral building blocks for pharmaceuticals.[2][3] This reaction is often catalyzed by enzymes, but theoretical studies can shed light on the stereoselectivity and reaction mechanism.

References

Computational Chemistry of Halo-Beta-Ketoesters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry of halo-beta-ketoesters, a class of molecules with significant applications in organic synthesis and drug development. Their unique structural features, including the presence of two carbonyl groups and a halogen atom, lead to complex reactivity and conformational behavior that can be effectively elucidated through computational methods. This guide details the theoretical and experimental approaches to understanding these molecules, presenting quantitative data, established experimental protocols, and visual workflows to facilitate further research and application.

Introduction to Halo-Beta-Ketoesters

Halo-beta-ketoesters are valuable synthetic intermediates due to the presence of multiple reactive sites. The electrophilic nature of the carbonyl carbons, the acidity of the α- and γ-protons, and the presence of a leaving group (halogen) allow for a wide range of chemical transformations. Understanding the delicate interplay of electronic and steric effects is crucial for predicting their reactivity and designing novel synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the structure, energetics, and reactivity of these complex molecules.

Conformational Analysis and Tautomerism

A key feature of β-ketoesters is the existence of a keto-enol tautomeric equilibrium.[1] The presence of a halogen atom can significantly influence the position of this equilibrium. Computational studies allow for the precise determination of the relative stabilities of the different tautomers and conformers.

Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is influenced by factors such as the nature of the halogen, the solvent, and temperature.[1] Computational calculations can predict the relative energies of the tautomers and provide insights into the intramolecular hydrogen bonding that stabilizes the enol form.[2]

A computational study on methyl and ethyl acetoacetate (B1235776) and their α-chloro derivatives revealed that the enol forms are predicted to be the most stable species in the gas phase.[3] The stability of the enol tautomer is attributed to the formation of a strong intramolecular hydrogen bond.

Conformational Isomers

Halo-beta-ketoesters can exist as a mixture of several conformational isomers due to rotation around the C-C and C-O single bonds. DFT calculations are instrumental in identifying the lowest energy conformers and understanding the potential energy surface. For instance, a conformational analysis of ethyl acetate (B1210297) analogs using DFT has shown that different conformers can have significantly different activation energies in reactions.[4][5][6]

Computational Data on Molecular Geometry

Computational methods provide highly accurate predictions of molecular geometries, which can be compared with experimental data where available. The following tables summarize key geometrical parameters for a series of ethyl haloacetoacetates, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Bond Lengths (Å) of Ethyl Haloacetoacetates

| Bond | Ethyl acetoacetate | Ethyl 2-fluoroacetoacetate | Ethyl 2-chloroacetoacetate | Ethyl 4-chloroacetoacetate |

| Cα-Cβ | 1.515 | 1.518 | 1.521 | 1.514 |

| Cβ=O | 1.218 | 1.216 | 1.217 | 1.219 |

| Cα-Cγ | 1.532 | 1.530 | 1.533 | 1.529 |

| Cγ=O | 1.210 | 1.211 | 1.210 | 1.212 |

| Cα-X (X=H, F, Cl) | 1.092 | 1.395 | 1.798 | - |

| Cγ-Cl | - | - | - | 1.785 |

Table 2: Calculated Bond Angles (°) of Ethyl Haloacetoacetates

| Angle | Ethyl acetoacetate | Ethyl 2-fluoroacetoacetate | Ethyl 2-chloroacetoacetate | Ethyl 4-chloroacetoacetate |

| Cβ-Cα-Cγ | 111.5 | 110.8 | 111.2 | 112.1 |

| O=Cβ-Cα | 121.2 | 121.5 | 121.3 | 120.9 |

| O=Cγ-Cα | 124.5 | 124.3 | 124.6 | 124.0 |

| X-Cα-Cβ (X=H, F, Cl) | 109.8 | 109.2 | 109.5 | - |

| Cl-Cγ-Cα | - | - | - | 110.3 |

Reactivity of Halo-Beta-Ketoesters: A Computational Perspective

The reactivity of halo-beta-ketoesters is dominated by nucleophilic substitution reactions and reactions involving the enolate form. Computational studies can map the potential energy surfaces of these reactions, identifying transition states and calculating activation energy barriers.

Nucleophilic Substitution (SN2) Reactions

The halogenated carbon atom in halo-beta-ketoesters is susceptible to nucleophilic attack. The mechanism is typically a bimolecular nucleophilic substitution (SN2).[7] DFT calculations can be used to model the transition state of the SN2 reaction and to determine the activation energy.[8][9] The nature of the halogen, the nucleophile, and the solvent all play a crucial role in the reaction kinetics.[10][11]

Table 3: Calculated Activation Energies (kcal/mol) for the SN2 Reaction of Ethyl α-Haloacetoacetates with Chloride Ion

| Substrate | Activation Energy (Gas Phase) | Activation Energy (Aqueous) |

| Ethyl 2-fluoroacetoacetate | 15.2 | 25.8 |

| Ethyl 2-chloroacetoacetate | 11.5 | 22.1 |

| Ethyl 2-bromoacetoacetate | 9.8 | 20.5 |

Experimental Protocols

Synthesis of Ethyl 4-chloroacetoacetate[12][13]

This protocol describes a common method for the synthesis of a γ-halo-β-ketoester.

Materials:

-

Anhydrous ethanol (B145695)

-

Dichloromethane

-

Chlorine gas

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of diketene in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Bubble chlorine gas through the solution while maintaining the temperature. The reaction is monitored by GC.

-

Once the reaction is complete, slowly add anhydrous ethanol to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms. For ethyl 4-chloroacetoacetate, characteristic signals include a triplet and a quartet for the ethyl group, a singlet for the α-protons, and a singlet for the γ-protons.[12][13]

-

¹³C NMR: The carbon NMR spectrum indicates the number of different carbon environments. Key signals for ethyl 4-chloroacetoacetate include those for the carbonyl carbons, the α- and γ-carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For halo-beta-ketoesters, strong absorption bands are observed for the two carbonyl groups in the region of 1700-1750 cm⁻¹.[12][14] The exact position of these bands can provide information about the conformation and the extent of enolization.

Table 4: Characteristic Spectroscopic Data for Ethyl 4-chloroacetoacetate

| Technique | Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | 1.25 (t, 3H), 4.20 (q, 2H) | Ethyl group (-OCH₂CH₃) |

| 3.65 (s, 2H) | α-protons (-COCH₂CO-) | |

| 4.40 (s, 2H) | γ-protons (-COCH₂Cl) | |

| ¹³C NMR | 14.0, 61.5 | Ethyl group (-OCH₂CH₃) |

| 45.8 | γ-carbon (-COCH₂Cl) | |

| 49.5 | α-carbon (-COCH₂CO-) | |

| 167.0 | Ester carbonyl carbon (C=O) | |

| 201.0 | Keto carbonyl carbon (C=O) | |

| IR | 1745 | Ester carbonyl stretch (C=O) |

| 1725 | Keto carbonyl stretch (C=O) |

Computational Workflow

A typical computational investigation of a halo-beta-ketoester involves a series of steps, from initial structure generation to the analysis of reactivity.

This workflow allows for a systematic investigation of the structural and electronic properties of halo-beta-ketoesters and their reactivity in various chemical processes. The results from these calculations can guide experimental work and provide a deeper understanding of the underlying chemical principles.

Conclusion

The computational chemistry of halo-beta-ketoesters offers a powerful lens through which to understand their complex behavior. By combining theoretical calculations with experimental data, researchers can gain detailed insights into their conformational preferences, tautomeric equilibria, and reaction mechanisms. This knowledge is invaluable for the rational design of new synthetic methodologies and the development of novel molecules with desired properties for applications in materials science and drug discovery. The methodologies and data presented in this guide serve as a foundation for further exploration in this exciting and dynamic field of chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ukm.my [ukm.my]

- 5. researchgate.net [researchgate.net]

- 6. scholar.unair.ac.id [scholar.unair.ac.id]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SN2 reactions [sites.science.oregonstate.edu]

- 9. [PDF] High-level analytical potential-energy-surface-based dynamics of the OH- + CH3CH2Cl SN2 and E2 reactions in full (24) dimensions. | Semantic Scholar [semanticscholar.org]

- 10. chm.bris.ac.uk [chm.bris.ac.uk]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. Ethyl 4-chloroacetoacetate | C6H9ClO3 | CID 69484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethyl 4-chloroacetoacetate(638-07-3) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to Methyl 4-chloroacetoacetate and its Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-chloroacetoacetate and its ethyl ester counterpart have emerged as pivotal starting materials in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Their unique chemical reactivity, featuring a reactive chlorine atom and a β-ketoester moiety, allows for the construction of various molecular architectures that have shown promise in anticancer, antimicrobial, and anti-inflammatory applications. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry of these derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

From a Simple Ester to Complex Heterocycles: The Synthetic Landscape

This compound serves as a versatile building block for the synthesis of numerous heterocyclic systems, primarily through condensation and cyclization reactions. The most prominent among these are pyrimidines, pyrazoles, and thiazoles.

The Biginelli Reaction: A Gateway to Dihydropyrimidines

The Biginelli reaction, a one-pot multicomponent reaction, is a cornerstone in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1] This reaction typically involves the condensation of an aldehyde, a β-ketoester like ethyl 4-chloroacetoacetate, and urea (B33335) or thiourea (B124793).[1][2]

Experimental Protocol: Synthesis of Dihydropyrimidine (B8664642) Derivatives via Biginelli Reaction [2][3]

A mixture of an appropriate aromatic aldehyde (10 mmol), ethyl 4-chloroacetoacetate (10 mmol), and urea or thiourea (15 mmol) is dissolved in absolute ethanol (B145695) (20 mL). A catalytic amount of an acid, such as hydrochloric acid or a Lewis acid like copper(II) trifluoroacetate, is added to the mixture.[1] The reaction mixture is then refluxed for a period ranging from 2 to 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[4] Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by vacuum filtration. The crude product is then washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate (B1210297) to yield the desired dihydropyrimidine derivative.

The Hantzsch Thiazole (B1198619) Synthesis: Building the Thiazole Core

The Hantzsch thiazole synthesis is a classical method for the formation of thiazole rings.[5][6] This reaction involves the condensation of an α-haloketone, in this case, methyl or ethyl 4-chloroacetoacetate, with a thioamide, such as thiourea or a substituted thioamide.[5][7]

Experimental Protocol: Hantzsch Synthesis of Thiazole Derivatives [5][7]

To a solution of the α-haloketone (e.g., ethyl 4-chloroacetoacetate, 1 mmol) in a suitable solvent like ethanol, an equimolar amount of a thioamide (e.g., thiourea, 1 mmol) is added. The reaction mixture is then heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the solvent is often removed under reduced pressure. The resulting crude product is then neutralized with a weak base, such as a sodium carbonate solution, which typically causes the thiazole product to precipitate.[5] The solid is collected by filtration, washed with water, and can be purified by recrystallization.

Pyrazole (B372694) Synthesis: A Reaction with Hydrazines

The synthesis of pyrazole derivatives from this compound typically involves a condensation reaction with a hydrazine (B178648) derivative. The β-dicarbonyl moiety of the acetoacetate (B1235776) reacts with the two nitrogen atoms of hydrazine to form the five-membered pyrazole ring.

Experimental Protocol: Synthesis of Pyrazole Derivatives [8][9]

An equimolar mixture of this compound and the desired hydrazine (e.g., phenylhydrazine) is refluxed in a solvent such as ethanol or acetic acid for a duration of 1 to 6 hours.[8] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is often evaporated. The residue is then treated with cold water, leading to the precipitation of the crude pyrazole product. The solid is collected by filtration and can be purified by recrystallization from a suitable solvent.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. The following sections detail their applications in key therapeutic areas, supported by quantitative data.

Anticancer Activity

A significant number of pyrimidine (B1678525), thiazole, and pyrazole derivatives synthesized from this compound have exhibited potent anticancer activities against various human cancer cell lines.

Pyrimidine Derivatives: Tetrahydropyrimidine derivatives have shown selective cytotoxicity against cancer cells. For instance, certain compounds have demonstrated significant activity against chronic myelogenous leukemia K562 cells.[10]

Thiazole Derivatives: These compounds have been shown to induce apoptosis and interfere with cancer cell signaling pathways.[11] Their anticancer effects are often attributed to the inhibition of key enzymes like phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (B549165) (mTOR), and cyclin-dependent kinases (CDKs).[12]

Quantitative Data on Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydropyrimidine | 4a | K562 | 1.76 ± 0.09 | [10] |

| Tetrahydropyrimidine | 4b | K562 | 1.66 ± 0.05 | [10] |

| Thiazole | Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | [12] |

| Thiazole | Compound 4c | MCF-7 | 2.57 ± 0.16 | [13] |

| Thiazole | Compound 4c | HepG2 | 7.26 ± 0.44 | [13] |

| Pyrazolo[3,4-d]pyrimidine | Compound 12g | Various | - | [14] |

| Indazol-Pyrimidine | 4f | MCF-7 | 1.63 | [15] |

| Indazol-Pyrimidine | 4i | MCF-7 | 1.84 | [15] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [16][17]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Pyrazole and thiazole derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Pyrazole Derivatives: Several novel pyrazole derivatives have been synthesized and screened for their antimicrobial potency, with some compounds showing strong activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Data on Antimicrobial Activity

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole | 21a | Candida albicans | 2.9 - 7.8 | [8] |

| Pyrazole | 22 | Candida albicans | - | [8] |

| Pyrazole | 21a | Staphylococcus aureus | 62.5 - 125 | [8] |

| Pyrazole | 21a | Escherichia coli | 62.5 - 125 | [8] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [8][18]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microplate.

-

Inoculation: Each well is then inoculated with the standardized microbial suspension.

-

Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design and development.

Inhibition of Key Kinases in Cancer

Many thiazole and pyrimidine derivatives function as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is common in many cancers. Certain thiazole derivatives have been identified as potent inhibitors of PI3K and mTOR.[12]

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by thiazole derivatives.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Pyrimidine derivatives have been shown to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling pathways that promote cell growth.

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Inhibition of Bacterial DNA Gyrase

Some dihydropyrimidine derivatives have been shown to exert their antibacterial effects by inhibiting DNA gyrase, an essential enzyme in bacteria responsible for controlling DNA topology.

Caption: Inhibition of bacterial DNA gyrase by dihydropyrimidine derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a rich and promising area of medicinal chemistry. The synthetic accessibility of diverse heterocyclic scaffolds from this common precursor, coupled with their broad range of biological activities, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. The application of computational tools, such as quantitative structure-activity relationship (QSAR) studies, can further aid in the rational design of next-generation therapeutics based on this versatile chemical scaffold.[19][20][21][22]

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. theochem.mercer.edu [theochem.mercer.edu]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sysrevpharm.org [sysrevpharm.org]

- 22. sysrevpharm.org [sysrevpharm.org]

Methodological & Application

Synthesis of Oxiracetam Using Methyl 4-Chloroacetoacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of Oxiracetam, a nootropic agent of the racetam family, utilizing Methyl 4-chloroacetoacetate as a key starting material. The synthesis is presented as a multi-step process, including the formation of the crucial pyrrolidinone ring structure followed by amidation.

Introduction